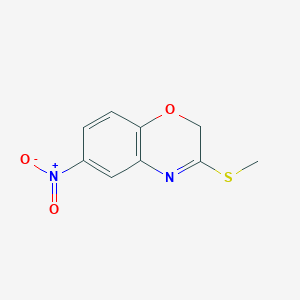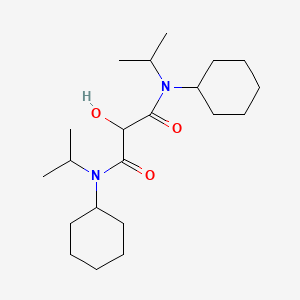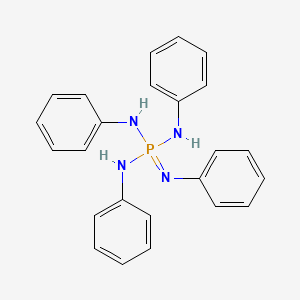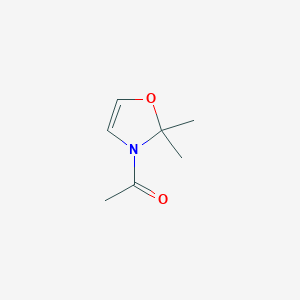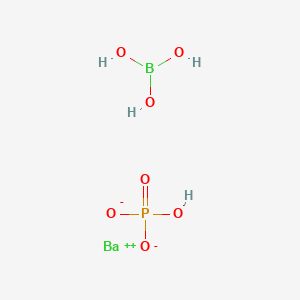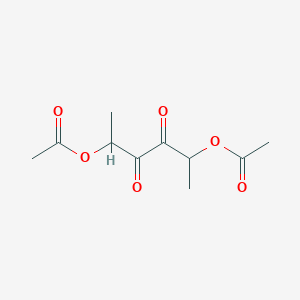
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is an organic compound characterized by the presence of multiple functional groups, including ester and ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate typically involves the esterification of a suitable precursor. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification techniques such as solvent extraction and recrystallization are employed to obtain the desired product .
化学反応の分析
Types of Reactions
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
作用機序
The mechanism by which (5-Acetyloxy-3,4-dioxohexan-2-yl) acetate exerts its effects involves interactions with various molecular targets. These may include enzymes and receptors that facilitate its conversion to active metabolites. The pathways involved often depend on the specific application and the biological system in which the compound is used .
類似化合物との比較
Similar Compounds
Acetylacetone: A β-diketone with similar functional groups.
Ethyl acetoacetate: Another ester with comparable reactivity.
Methyl acetoacetate: Similar in structure and used in similar applications
Uniqueness
(5-Acetyloxy-3,4-dioxohexan-2-yl) acetate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical transformations.
特性
CAS番号 |
111480-79-6 |
|---|---|
分子式 |
C10H14O6 |
分子量 |
230.21 g/mol |
IUPAC名 |
(5-acetyloxy-3,4-dioxohexan-2-yl) acetate |
InChI |
InChI=1S/C10H14O6/c1-5(15-7(3)11)9(13)10(14)6(2)16-8(4)12/h5-6H,1-4H3 |
InChIキー |
GEOHUERKNDDLLK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C(=O)C(C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-N'-[(2S)-3-methyl-1-[(2-methylpropan-2-yl)oxy]butan-2-yl]methanimidamide](/img/structure/B14315521.png)
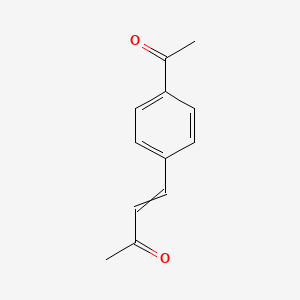
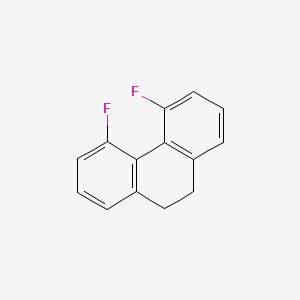
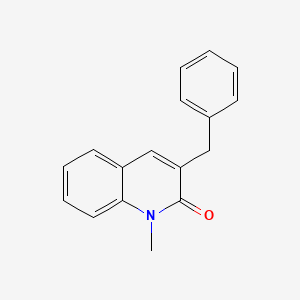
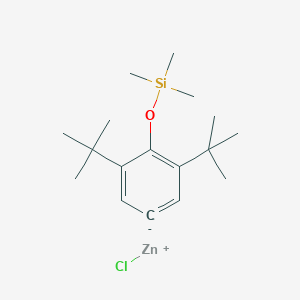
![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)

